molecular formula C14H22N2S B5635644 N-(tert-butyl)-N'-(4-isopropylphenyl)thiourea

N-(tert-butyl)-N'-(4-isopropylphenyl)thiourea

Cat. No. B5635644
M. Wt: 250.41 g/mol
InChI Key: JSLAIRJDYUFPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives were synthesized using similar methods, characterized by spectroscopic techniques such as IR and NMR, and their structure was confirmed by X-ray diffraction (Yusof et al., 2010). This provides a foundational approach that could be adapted for the synthesis of N-(tert-butyl)-N'-(4-isopropylphenyl)thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial in determining their reactivity and properties. For instance, the structure of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea was determined to be in a trans-cis configuration in the monoclinic system (Yusof et al., 2010). This highlights the importance of structural analysis in understanding the behavior of such compounds.

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, attributed to the reactive thiocarbonyl group and the amine functionalities. They are known to participate in nucleophilic additions, substitutions, and catalytic cycles. For example, thioureas based on tert-butyl esters of amino acids have been utilized as organocatalysts for Michael reactions, demonstrating their reactivity and potential in asymmetric synthesis (Kokotos & Kokotos, 2009).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride, a related thiourea derivative, revealed a twisted boat conformation and specific hydrogen bonding patterns, which could be analogous to the physical properties of N-(tert-butyl)-N'-(4-isopropylphenyl)thiourea (Xia et al., 2009).

Chemical Properties Analysis

The chemical properties of thiourea derivatives are largely defined by their functional groups. The thiocarbonyl group, in particular, imparts nucleophilicity, allowing these compounds to act as ligands in metal complexes and as catalysts in organic reactions. The study of N-alkylated derivatives of 2,6-bis(aminomethyl)-4-tert-butyl-thiophenol and their nickel complexes showcases the coordination chemistry of thiourea derivatives and their potential as ligands (Kersting, 1998).

properties

IUPAC Name

1-tert-butyl-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-10(2)11-6-8-12(9-7-11)15-13(17)16-14(3,4)5/h6-10H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLAIRJDYUFPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea

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